molecular formula C16H13ClN2O B2744241 3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one CAS No. 76315-66-7

3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one

Cat. No. B2744241
CAS RN: 76315-66-7
M. Wt: 284.74
InChI Key: KQNZYZBXYOSFGX-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2-phenylquinazolin-4(3H)-one, commonly referred to as CEPQ, is a heterocyclic organic compound that has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. CEPQ is a highly versatile compound that has been used in numerous scientific studies and research projects due to its unique properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents : The synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents was reported. These compounds were synthesized by reacting 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with different reagents, and their structures were confirmed by spectral analyses. The synthesized compounds showed antimicrobial activities, indicating their potential as antimicrobial agents (El-zohry & Abd-Alla, 2007).

Stability Studies

  • Stability under Stress Conditions : Research focused on the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under various stress conditions. The study confirmed the compound's stability against UV radiation, high temperature, and oxidants, but highlighted its instability to hydrolysis in an alkaline environment. This study is crucial for understanding the stability of the substance for pharmaceutical applications (Гендугов et al., 2021).

Synthesis and Evaluation for Anticancer Activity

  • Anticancer Agents : A continuation of structure-activity relationship (SAR) studies on 4-anilinoquinazolines led to the identification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent. It demonstrated excellent blood-brain barrier penetration and efficacy in various cancer models, indicating its potential as a clinical candidate for anticancer therapy (Sirisoma et al., 2009).

Synthesis in Aqueous Phase

  • Eco-friendly Synthesis : The synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water under neutral conditions was achieved through a reaction mediated by β-cyclodextrin, showcasing an eco-friendly approach to synthesizing these compounds. The catalyst used in the process can be recovered and reused, demonstrating the potential for sustainable chemical synthesis (Ramesh et al., 2012).

properties

IUPAC Name

3-(2-chloroethyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNZYZBXYOSFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one

Synthesis routes and methods

Procedure details

To a stirred mixture of 15 parts of 3-(2-hydroxyethyl)-2-phenyl-4(3H)-quinazolineone and 375 parts of trichloromethane are added dropwise 24 parts of thionyl chloride at room temperature. Upon completion, stirring is continued for 2 hours at reflux. The reaction mixture is evaporated. Water is added to the residue and the whole is neutralized with a sodium hydrogen carbonate solution. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated. The residue is crystallized from a mixture of 2,2'-oxybispropane and petroleumether. The product is filtered off and dried, yielding 11.6 parts of 3-(2-chloroethyl)-2-phenyl-4(3H)-quinazolinone.
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